molecular formula C14H24N2O6 B557112 Boc-Orn(Alloc)-OH CAS No. 171820-74-9

Boc-Orn(Alloc)-OH

Cat. No.: B557112
CAS No.: 171820-74-9
M. Wt: 316.35 g/mol
InChI Key: OSIUYHBPBBOKMJ-JTQLQIEISA-N
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Description

tert-Butoxycarbonyl-L-ornithine-allyloxycarbonyl: , commonly referred to as Boc-Orn(Alloc)-OH , is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis due to its ability to protect both the amino and carboxyl groups during chemical reactions. The protective groups, tert-butoxycarbonyl and allyloxycarbonyl, ensure that the amino and carboxyl groups remain intact until they are needed for further reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    tert-Butoxycarbonyl Protection: The amino group of ornithine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature.

    Allyloxycarbonyl Protection: The carboxyl group is protected using allyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: The industrial production of tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl undergoes deprotection reactions to remove the protective groups. The tert-butoxycarbonyl group is removed using trifluoroacetic acid, while the allyloxycarbonyl group is removed using palladium catalysts.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for tert-butoxycarbonyl removal and palladium catalysts for allyloxycarbonyl removal.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide and coupling agents like hydroxybenzotriazole.

Major Products:

    Deprotected Ornithine: After deprotection, the major product is free ornithine.

    Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is widely used in the synthesis of peptides, which are essential for studying protein structure and function.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of novel proteins with specific functions.

Medicine:

    Drug Development: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is used in the development of peptide-based drugs, which have therapeutic potential for various diseases.

Industry:

    Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.

Mechanism of Action

Protective Groups:

    tert-Butoxycarbonyl Group: Protects the amino group by forming a stable carbamate linkage, which can be removed under acidic conditions.

    Allyloxycarbonyl Group: Protects the carboxyl group by forming a stable ester linkage, which can be removed using palladium catalysts.

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide bonds.

Comparison with Similar Compounds

    tert-Butoxycarbonyl-L-lysine-allyloxycarbonyl: Similar to tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl but with lysine instead of ornithine.

    tert-Butoxycarbonyl-L-arginine-allyloxycarbonyl: Similar to tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl but with arginine instead of ornithine.

Uniqueness:

    Specificity: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is unique due to its specific protective groups, which provide stability and ease of removal during peptide synthesis.

    Versatility: The compound’s dual protective groups make it versatile for various synthetic applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIUYHBPBBOKMJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373162
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171820-74-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171820-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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